5-amino-N-benzyl-2-chloro-N-ethylbenzamide

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

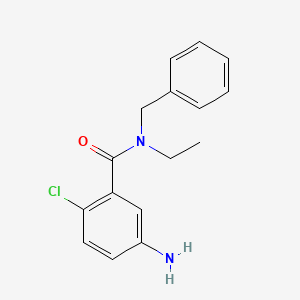

The molecular structure of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide is characterized by a complex arrangement of functional groups that create a distinctive three-dimensional molecular architecture. The compound possesses a molecular formula of C16H17ClN2O and exhibits a molecular weight of 288.77 grams per mole, establishing its position as a moderately sized organic molecule within the benzamide family. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-amino-N-benzyl-2-chloro-N-ethylbenzamide, which precisely describes the substitution pattern and functional group arrangement present in the molecule.

The structural composition includes several key functional groups that contribute to the compound's unique properties and chemical behavior. The primary amine group (-NH2) located at the 5-position of the benzamide ring provides nucleophilic character and potential for hydrogen bonding interactions. The chlorine atom positioned at the 2-position introduces electron-withdrawing effects that influence the electronic distribution throughout the aromatic system. Additionally, the N-substitution pattern features both benzyl and ethyl groups attached to the amide nitrogen, creating a tertiary amide structure with specific steric and electronic characteristics.

The Simplified Molecular Input Line Entry System notation for this compound is CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3 offers a standardized method for representing the compound's structure in database systems. These structural identifiers facilitate accurate identification and retrieval of chemical information across various databases and research platforms.

Properties

IUPAC Name |

5-amino-N-benzyl-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJKTUVFAFYFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-benzyl-2-chloro-N-ethylbenzamide (commonly referred to as compound 1) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H17ClN2O

- Molecular Weight : 288.77 g/mol

- CAS Number : [Not specified in sources]

The compound's structure features an amine group, a benzyl moiety, and a chloroethyl side chain, which contribute to its biological properties.

Research indicates that 5-amino-N-benzyl-2-chloro-N-ethylbenzamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Studies have reported significant inhibitory activity against acetylcholinesterase (AChE) with IC50 values comparable to established inhibitors such as donepezil .

- Anticancer Activity : The compound has demonstrated potential anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 21.3 to 28.3 µM . Its efficacy appears enhanced compared to traditional chemotherapeutics like 5-Fluorouracil.

- β-cell Protection : A notable study highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The compound exhibited a maximal protective activity at 45% with an EC50 value of 18.6 ± 4 µM . This property positions it as a candidate for diabetes treatment.

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide can be influenced by modifications to its structure. SAR studies have identified key substituents that enhance its potency:

- Substituents on the Benzyl Ring : Modifications such as the introduction of electron-withdrawing groups (e.g., -CF3) significantly increased the compound's activity against β-cell stress, achieving maximal activity levels up to 100% .

- Amine Group Variations : Alterations in the amine group have shown varying effects on enzyme inhibition and cytotoxicity profiles, suggesting that careful tuning of functional groups can optimize therapeutic effects.

Case Study 1: Anticancer Activity

In a comparative study involving multiple benzamide derivatives, 5-amino-N-benzyl-2-chloro-N-ethylbenzamide was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis, evidenced by increased caspase-3 levels .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-amino-N-benzyl-2-chloro-N-ethylbenzamide | MCF-7 | 21.3 ± 4.1 |

| 5-amino-N-benzyl-2-chloro-N-ethylbenzamide | A549 | 28.3 ± 5.1 |

| Doxorubicin | MCF-7 | <10 |

Case Study 2: Cholinesterase Inhibition

A study assessing the cholinesterase inhibitory activity of various compounds found that 5-amino-N-benzyl-2-chloro-N-ethylbenzamide exhibited promising results with an IC50 value lower than many standard treatments for Alzheimer's disease .

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Recent studies indicate that compounds similar to 5-amino-N-benzyl-2-chloro-N-ethylbenzamide exhibit selective inhibition of carbonic anhydrase IX (CA IX), which is associated with cancer progression. For instance, derivatives of benzene sulfonamides have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as anticancer agents .

- Antimicrobial Properties

-

Mechanistic Studies

- The compound's structure allows for detailed mechanistic studies involving enzyme inhibition and apoptosis induction in cancer cells. For example, analogs have been shown to induce apoptosis significantly in MDA-MB-231 breast cancer cells, highlighting the compound's potential in targeted cancer therapies .

| Application | Target | IC50 Value (nM) | Effect |

|---|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 | Inhibition of tumor growth |

| Antimicrobial | Various Bacteria | Not specified | Inhibition of bacterial growth |

| Apoptosis Induction | MDA-MB-231 Cells | Significant increase | Induction of programmed cell death |

Case Studies

-

Study on Carbonic Anhydrase Inhibitors

- A study synthesized a series of compounds related to 5-amino-N-benzyl-2-chloro-N-ethylbenzamide and examined their inhibitory effects on CA IX and CA II. The results indicated a strong selectivity for CA IX, which is crucial for developing anticancer drugs that minimize side effects on normal tissues .

- Antimicrobial Evaluation

- Structure-Activity Relationship (SAR) Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Note: Molecular weight discrepancy in ; value derived from IUPAC name.

Key Structural Differences and Implications

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (Cl, Br): The 2-chloro substituent in the target compound and its analogs (e.g., 5-Bromo-2-chloro-N-ethylbenzamide) increases electrophilicity, favoring nucleophilic aromatic substitution reactions . N-Substituents:

- The N-benzyl-N-ethyl groups in the target compound introduce steric bulk, which may hinder enzymatic degradation compared to simpler N-ethyl or N-phenyl groups .

- N-Phenethyl in 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide extends the hydrophobic region, possibly enhancing membrane permeability .

Biological Activity While highlights antimicrobial evaluation of niclosamide derivatives, the target compound lacks direct activity data.

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common approach involves the use of coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like triethylamine (NEt3) in polar aprotic solvents such as dimethylformamide (DMF). This method is exemplified in the synthesis of related benzamide derivatives:

- A substituted aminobenzoic acid derivative is reacted with benzyl and ethyl amines in the presence of TBTU and NEt3 in DMF at room temperature for approximately 24 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is poured into cold water to precipitate the product.

- The crude product is purified by recrystallization from ethanol to yield the pure benzamide compound.

This method provides good yields and mild reaction conditions, suitable for sensitive functional groups like amino and chloro substituents on the aromatic ring.

Nucleophilic Substitution and Protection Strategies

In some synthetic routes, protecting groups such as benzyl carbamate (CBZ) are employed to protect amine functionalities during multi-step syntheses. Removal of protecting groups is typically achieved by:

- Hydrogenolysis using hydrogen gas with palladium on carbon (Pd/C) catalysts under atmospheric pressure.

- Alternative hydrogen transfer methods using ammonium formate or cyclohexadiene as hydrogen donors.

- Acidic cleavage under controlled conditions.

These strategies ensure selective deprotection without affecting other sensitive groups, facilitating the introduction of benzyl and ethyl substituents on the amide nitrogen.

Comparative Table of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Amide bond formation | 4-aminobenzoic acid derivative + amines + TBTU + NEt3 | DMF | Room temperature (~25°C) | 24 hours | Mild, efficient coupling |

| Protection of amine groups | Benzyl carbamate (CBZ) protection | Various | Ambient to reflux | Variable | Protects amines during synthesis |

| Deprotection (hydrogenolysis) | H2 gas + Pd/C catalyst | Ethanol or DMF | Atmospheric pressure | Few hours | Removes CBZ protecting group |

| Substitution for chloro group | Chlorinating agents (e.g., sulfonyl chloride) | Inert organic solvents | Elevated temperature | Few hours | Introduces 2-chloro substituent |

Research Findings and Yields

- The coupling reaction using TBTU/NEt3 in DMF generally affords yields ranging from 70% to 90% for benzamide derivatives with amino and chloro substituents.

- Hydrogenolysis for deprotection proceeds efficiently with Pd/C catalysts, typically achieving near quantitative yields without side reactions.

- The overall synthetic route is characterized by good chemoselectivity, preserving the 5-amino and 2-chloro groups intact throughout the process.

- Purification by recrystallization yields high purity products suitable for further biological or material applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-amino-N-benzyl-2-chloro-N-ethylbenzamide, and what are their yields under optimized conditions?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or amidation reactions. For example, substituting a halogen (e.g., bromine or chlorine) at the 2-position with an amino group requires harsh conditions (e.g., NH₃/EtOH at 150°C for 48h). Amidation of benzoyl chloride derivatives with N-benzyl-N-ethylamine in the presence of a base (e.g., pyridine) is another route. Yields vary: azide substitutions (NaN₃/DMF) achieve ~85–90%, while methoxy substitutions (NaOMe/CuI) yield 70–75% .

- Key Data :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C, 12h | 85–90% |

| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C, 24h | 70–75% |

Q. How can the purity and structural integrity of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide be validated?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the amino group’s proton signal appears at δ 6.5–7.0 ppm in DMSO-d₆, while the N-ethyl group shows triplet signals at δ 1.2–1.5 ppm .

Advanced Research Questions

Q. How does the chlorine substituent at the 2-position influence reactivity in substitution reactions compared to bromine or fluorine analogs?

- Methodology : Comparative kinetic studies under identical conditions (e.g., 120°C in DMF) reveal that chlorine’s lower electronegativity reduces NAS reactivity compared to bromine. For example, 2-chloro derivatives require higher temperatures (150°C vs. 100°C for bromine) for amination .

- Data Contradiction : While chlorine typically slows substitution, its steric effects may stabilize intermediates in certain cases. Computational modeling (DFT) is recommended to resolve such discrepancies .

Q. What molecular targets does 5-amino-N-benzyl-2-chloro-N-ethylbenzamide interact with, and how can these interactions be experimentally validated?

- Methodology : Target identification involves:

In silico docking : Use AutoDock Vina to predict binding affinity for enzymes (e.g., kinases) or receptors.

In vitro assays : Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding kinetics.

For example, the compound’s benzamide moiety may inhibit ATP-binding pockets in kinases, as seen in structurally similar N-benzoyl-2-hydroxybenzamides .

Q. How can structure-activity relationships (SAR) guide the optimization of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide for enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability.

- Biological Testing : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus). For example, N-benzyl derivatives with electron-withdrawing groups show improved antifungal activity .

- Data Table :

| Derivative | LogP | MIC (μg/mL) |

|---|---|---|

| Ethyl | 2.1 | 25 |

| Isopropyl | 2.8 | 12 |

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in the synthesis of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide?

- Methodology :

Catalyst Optimization : Replace CuI with Pd/C for milder conditions (room temperature, 18h) .

Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states.

Microwave Assistance : Reduce reaction time from 24h to 2h via microwave irradiation (150°C) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology :

Reproducibility Checks : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols.

Meta-Analysis : Compare data across PubChem, EPA DSSTox, and peer-reviewed journals to identify outliers .

Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways and reduce noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.